1-butyl-1H-tetrazole

Ionic Liquids Tetrazolium Salts Regioselective Alkylation

1-Butyl-1H-tetrazole (CAS 98069-92-2) is a 1-alkyl substituted tetrazole, a class of nitrogen-rich heterocycles with the molecular formula C5H10N4 and a molecular weight of 126.16 g/mol. This compound serves as a versatile building block in medicinal chemistry, coordination chemistry, and materials science.

Molecular Formula C5H10N4
Molecular Weight 126.16 g/mol
CAS No. 98069-92-2
Cat. No. B8722079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-1H-tetrazole
CAS98069-92-2
Molecular FormulaC5H10N4
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCCCCN1C=NN=N1
InChIInChI=1S/C5H10N4/c1-2-3-4-9-5-6-7-8-9/h5H,2-4H2,1H3
InChIKeyKSUSTLKKFLDJNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-1H-tetrazole (CAS 98069-92-2): Essential Procurement and Characterization Data for 1-Substituted Tetrazole Research


1-Butyl-1H-tetrazole (CAS 98069-92-2) is a 1-alkyl substituted tetrazole, a class of nitrogen-rich heterocycles with the molecular formula C5H10N4 and a molecular weight of 126.16 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry, coordination chemistry, and materials science. Its key physicochemical properties include a boiling point of 68-70 °C at 55 mmHg and a refractive index (n20/D) of 1.394-1.399 [1]. The tetrazole core is valued as a metabolically stable carboxylic acid bioisostere, and its unique electronic and steric profile dictates its behavior in subsequent transformations [2].

Why 1-Butyl-1H-tetrazole Cannot Be Casually Substituted by Other 1-Substituted Tetrazoles in Advanced Applications


The unique N1-butyl substituent on 1-butyl-1H-tetrazole critically dictates both its reactivity and its material properties in ways that cannot be replicated by other 1-substituted tetrazoles. During alkylation to form ionic liquids, the specific regiochemical outcome is dictated by the alkyl chain length; for example, 1-butyl-5-substituted tetrazoles yield a ~1:1 mixture of N3 and N4 alkylated salts, whereas a simple change to a 2,5-disubstituted tetrazole gives selective N4 alkylation [1]. Furthermore, in medicinal chemistry, the position of the butyl group relative to a functional side-chain can cause a drastic change in biological potency. A study showed that the 1-butyl isomer exhibited 70% of the antagonist activity of a reference compound, while the analogous 5-butyl isomer had only 10% activity in the same assay [2]. These stark differences in both synthetic outcomes and bioactivity mean that substituting with another 1-substituted tetrazole (e.g., 1-methyl, 1-pentyl) is a high-risk strategy with unpredictable results. The evidence presented below provides quantifiable justification for the specific selection of 1-butyl-1H-tetrazole.

Quantitative Differentiation Guide for 1-Butyl-1H-tetrazole vs. Closest Analogs


Regioselectivity in Ionic Liquid Synthesis: 1-Butyl- vs. 2,5-Disubstituted Tetrazoles

When converting to tetrazolium-based ionic liquids, 1-butyl-1H-tetrazole derivatives exhibit dramatically different alkylation regioselectivity compared to their 2,5-disubstituted analogs. Specifically, alkylation of 2,5-dialkyltetrazoles proceeds with high selectivity at the N4 position. In contrast, under identical reaction conditions, 1,5-dialkyltetrazoles (such as those derived from 1-butyl-1H-tetrazole) produce an approximately 1:1 mixture of two tetrazolium salts, alkylated at the N3 and N4 positions [1]. This lack of selectivity is a key differentiator for researchers aiming to produce specific ionic liquid isomers.

Ionic Liquids Tetrazolium Salts Regioselective Alkylation

Isomer-Dependent Antagonist Activity: 1-Butyl vs. 5-Butyl Tetrazole Analogs

In a direct comparative study of angiotensin II receptor antagonists, the position of the butyl group on the tetrazole ring was shown to profoundly impact biological activity. The compound 1-[4-(2'-carboxyphenyl)benzyl]-5-butyl tetrazole (the 1-butyl isomer) demonstrated an antagonist activity of 70% relative to the reference imidazole compound. Conversely, its isomer, 5-[4-(2'-carboxyphenyl)benzyl]-1-butyl tetrazole (the 5-butyl isomer), exhibited only 10% of the reference activity in the same rat isolated uterus assay [1].

Angiotensin Receptor Antagonist Structure-Activity Relationship Medicinal Chemistry

Synthesis Yield via Trimethylsilyl Azide Route: 1-Butyl vs. 1-Pentyl Tetrazole

A 1987 study by Nishiyama et al. details a method for synthesizing 1-alkyltetrazoles from aldehydes using trimethylsilyl azide (TMSA). Under the reported conditions, the synthesis of 1-butyltetrazole from valeraldehyde proceeded with a yield of approximately 34% [1]. This can be contrasted with the synthesis of 1-pentyltetrazole (from hexanal), which has been reported in other literature under similar conditions to proceed with yields in the range of 40-50% [2].

Synthetic Methodology Reaction Yield Trimethylsilyl Azide

Metabolic Stability Advantage of Tetrazole Core vs. Carboxylic Acid Bioisostere

A key advantage of the tetrazole moiety, including 1-butyl-1H-tetrazole, over the carboxylic acid group it often replaces is its superior metabolic stability. While carboxylic acids are susceptible to phase II metabolism (e.g., glucuronidation), the tetrazole ring is known to be metabolically stable [1]. This is a class-level inference based on the well-established properties of the tetrazole core, which is a key driver for its use in drug design to improve pharmacokinetic profiles. Quantitative data comparing the metabolic half-life of a specific 1-butyl-1H-tetrazole-containing compound to its carboxylic acid analog would provide a direct comparison, but such data is not available in the current search results.

Metabolic Stability Bioisostere Drug Design

Procurement-Driven Application Scenarios for 1-Butyl-1H-tetrazole


Scenario 1: Synthesis of Regioisomeric Tetrazolium Ionic Liquid Mixtures

For materials science researchers developing novel electrolytes or ionic liquids, 1-butyl-1H-tetrazole is the preferred starting material when a mixture of N3 and N4 alkylated tetrazolium salts is desired or acceptable. As shown in Section 3, alkylation of 1,5-dialkyltetrazoles yields an approximately 1:1 mixture of regioisomers [1]. This non-selective outcome can be leveraged to explore the properties of mixed-salt systems or to simplify synthesis when isomer separation is not required. Procurement of 1-butyl-1H-tetrazole over a 2,5-disubstituted analog is justified when the application can tolerate or benefits from this specific regioisomeric mixture.

Scenario 2: Structure-Activity Relationship (SAR) Studies for 1,5-Disubstituted Tetrazoles

In medicinal chemistry programs targeting receptors or enzymes where the spatial orientation of substituents is critical, 1-butyl-1H-tetrazole serves as a vital control or scaffold. The data from Section 3 clearly show that the position of the butyl group (N1 vs. C5) can alter biological activity by a factor of 7 [2]. Therefore, procurement of this specific isomer is essential for SAR studies designed to map the steric and electronic requirements of a biological target. Using a different 1-alkyltetrazole (e.g., 1-methyl) would not provide the same hydrophobic or steric information as the n-butyl group.

Scenario 3: Exploring Synthetic Routes to 1-Substituted Tetrazoles

For process chemists and synthetic methodologists, 1-butyl-1H-tetrazole is a key benchmark substrate for evaluating new tetrazole-forming reactions. As noted in Section 3, its synthesis from valeraldehyde and trimethylsilyl azide proceeds with a modest yield of ~34% [3]. This provides a well-defined, low-yielding baseline against which new catalysts or methodologies can be compared. Researchers aiming to demonstrate improved efficiency in tetrazole synthesis should procure this compound to establish a clear, quantitative benchmark for their novel methods.

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